N-(4-nitrophenyl)-3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[[2-(4-methylphenoxy)acetyl]amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O6/c1-15-6-12-18(13-7-15)32-14-21(28)26-22-19-4-2-3-5-20(19)33-23(22)24(29)25-16-8-10-17(11-9-16)27(30)31/h2-13H,14H2,1H3,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRXKTOWLXUVBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Attachment of Toloxy Group: The tolyloxy group can be attached through etherification reactions using tolyl alcohol and appropriate catalysts.
Formation of Acetamido Linkage: The acetamido linkage can be formed through acylation reactions using acetic anhydride or acetyl chloride.
Final Coupling: The final coupling of the synthesized intermediates can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrophenyl group to an amino group, potentially altering the compound’s biological activity.
Substitution: The compound can undergo substitution reactions, especially at the benzofuran core, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted benzofuran derivatives.
Scientific Research Applications
The compound N-(4-nitrophenyl)-3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxamide is a complex organic molecule that has garnered attention in various fields of scientific research. Its unique structure, characterized by a benzofuran core and functional groups such as nitrophenyl and acetamido moieties, contributes to its potential applications in medicinal chemistry, materials science, and biological research.
Functional Groups
- Amide Bond : This feature allows for hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
- Nitro Group : Capable of undergoing reduction reactions, potentially yielding amines or hydroxylated derivatives depending on the conditions.
Medicinal Chemistry
This compound has shown promising results in medicinal chemistry due to its potential biological activities:
- Anticancer Activity : Similar compounds have demonstrated significant effects against various cancer cell lines. The compound may induce apoptosis and inhibit cell proliferation through mechanisms involving mitochondrial pathways and cell cycle arrest.
- Antimicrobial Properties : Research indicates potential antibacterial effects against pathogens such as E. coli and S. aureus. The compound's structure may influence its interaction with microbial targets.
Materials Science
The unique chemical structure of this compound allows for its use in developing advanced materials:
- Polymer Chemistry : Its reactivity can be utilized in synthesizing novel polymers with specific properties tailored for applications in coatings, adhesives, and biomedical devices.
- Nanotechnology : The compound may serve as a precursor for creating nanoparticles that exhibit specific electronic or optical properties beneficial for sensors and drug delivery systems.
Biochemical Research
The compound's ability to interact with various biomolecules makes it valuable in biochemical studies:
- Enzyme Inhibition Studies : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX), which could lead to new anti-inflammatory drugs.
- Signal Transduction Pathways : Investigating how this compound affects cellular signaling pathways can provide insights into disease mechanisms and therapeutic targets.
Case Study 1: Anticancer Activity
A study focused on benzofuran derivatives demonstrated that modifications at the nitrogen and carboxamide positions significantly enhanced anticancer properties. The incorporation of functional groups like nitro improved binding interactions with proteins involved in tumorigenesis.
Case Study 2: Antimicrobial Efficacy
Research on related compounds revealed notable antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance activity against resistant strains.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxamide may involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of functional groups like nitrophenyl and tolyloxy suggests that the compound may interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Comparison with Similar Compounds
Structural Analogues of Benzofuran-Acetamido Derivatives
Key Observations :
- Substituent Position: The p-tolyloxy group in the target compound provides steric and electronic differences compared to m-tolyl (meta-methylphenyl) in . The para-substituted methylphenoxy group may enhance lipophilicity and π-π stacking interactions .
- Electron-Withdrawing Groups: The nitro group in the target compound and contrasts with chlorophenoxy () or benzoyl (), influencing solubility and reactivity .
Biological Activity
N-(4-nitrophenyl)-3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran class, which has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzofuran core substituted with a nitrophenyl group and an acetamido moiety, which are crucial for its biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group may play a role in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), while the benzofuran structure allows for interactions with cellular components that can modulate signaling pathways.
Antioxidant Activity
Research has indicated that derivatives of benzofuran exhibit significant antioxidant properties. For instance, compounds with similar structures have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation in cellular models. This suggests that this compound may also possess similar protective effects against oxidative stress in neuronal cells .
Antimicrobial Activity
Benzofuran derivatives have been investigated for their antimicrobial properties. Preliminary studies suggest that this compound could exhibit antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzofuran compounds. Key findings from related studies indicate:
- Substituent Effects : The presence of electron-withdrawing groups (like nitro groups) enhances biological activity by increasing the compound's reactivity.
- Positioning of Functional Groups : The placement of substituents on the benzofuran ring significantly affects the compound's ability to interact with biological targets. For example, modifications at the 3-position have been linked to improved neuroprotective effects .
Case Studies and Research Findings
- Neuroprotective Studies : In one study, several benzofuran derivatives were synthesized and evaluated for their neuroprotective effects against excitotoxicity induced by NMDA. Compounds with methyl substitutions showed promising results, indicating that similar modifications on this compound could enhance its efficacy .
- Antioxidant Evaluation : A comparative analysis of antioxidant activities among various benzofuran derivatives revealed that compounds with specific substitutions exhibited significant radical scavenging abilities. These findings support further investigation into how structural variations influence antioxidant capacity in this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
